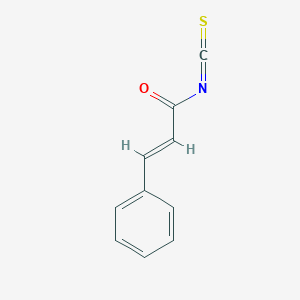

Cinnamoyl isothiocyanate

Description

Structure

2D Structure

Properties

IUPAC Name |

(E)-3-phenylprop-2-enoyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(11-8-13)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQIHUSOWHSPPO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420807 | |

| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19495-08-0 | |

| Record name | (2E)-3-Phenylprop-2-enoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19495-08-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Reactivity of Cinnamoyl Isothiocyanate

Established Synthetic Pathways for Cinnamoyl Isothiocyanate

The synthesis of this compound can be achieved through several methods, with the reaction between an acyl chloride and a thiocyanate (B1210189) salt being the most common. Alternative approaches offer different strategies for its preparation.

Preparation via Acyl Chloride and Thiocyanate Reactions

The most widely employed method for synthesizing this compound involves the reaction of cinnamoyl chloride with a thiocyanate salt. arkat-usa.org This reaction is typically carried out in an acetone (B3395972) solution. academicjournals.org Salts such as ammonium (B1175870) thiocyanate, potassium thiocyanate, and lead thiocyanate are commonly used. arkat-usa.orgacademicjournals.org For instance, adding an acetone solution of ammonium thiocyanate to cinnamoyl chloride in acetone and stirring for a short period yields the desired product after filtration and washing. academicjournals.org This straightforward approach provides a reliable route to this compound. arkat-usa.org

A variation of this method involves the use of p-methoxycinnamoyl chloride and ammonium thiocyanate powder, which also results in the formation of the corresponding p-methoxythis compound. semanticscholar.org

Alternative Synthetic Approaches

Beyond the conventional acyl chloride route, other synthetic strategies have been developed. One such method involves the reaction of carboxylic acids with a trichloroisocyanuric acid (TCCA)/triphenylphosphine (TPP) system. researchgate.net This one-step process offers a mild and practical alternative for preparing acyl isothiocyanates at room temperature. researchgate.net

Another innovative approach utilizes a multicomponent reaction with isocyanides, elemental sulfur, and a catalytic amount of a tertiary amine base like DBU. semanticscholar.org This method is notable for its sustainability, employing greener solvents such as Cyrene™ or γ-butyrolactone (GBL) at moderate temperatures. semanticscholar.org Additionally, the synthesis of isothiocyanates from dithiocarbamic acid salts via a desulfurization strategy using reagents like molecular iodine and sodium bicarbonate has been reported as an environmentally acceptable and cost-effective method. cbijournal.com

Reaction Profiles of this compound with Nucleophilic Reagents

This compound's reactivity is defined by its two primary electrophilic sites: the carbonyl carbon and the isothiocyanate carbon. researchgate.net This dual reactivity allows for a wide range of addition and cyclization reactions with various nucleophiles, leading to the formation of diverse heterocyclic compounds. researchgate.netrsc.org

Reactions with Nitrogen Nucleophiles

This compound readily reacts with nitrogen-containing nucleophiles, such as amines and hydrazines, to form a variety of heterocyclic systems. rsc.orgresearchgate.net For example, its reaction with 2-morpholinoethylamine leads to the formation of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea. academicjournals.org The initial step is the nucleophilic addition of the amine to the isothiocyanate group. semanticscholar.org

The subsequent reactivity of the resulting thiourea (B124793) derivatives can lead to cyclization. For instance, refluxing cinnamoyl bithiourea in ethanolic sodium ethanolate (B101781) can lead to the formation of triazolopyrimidines. rsc.org Similarly, reactions with dibenzylamine (B1670424) or N-methylaniline can directly yield 1,3-thiazines. rsc.org The reaction with 4-pyridinecarbohydrazide initially forms a non-isolable thiosemicarbazide (B42300) intermediate, which then cyclizes to an N-cinnamoyltriazole. rsc.org

Below is a table summarizing the reaction of this compound with various nitrogen nucleophiles and the resulting products.

| Nitrogen Nucleophile | Reaction Conditions | Product | Reference |

| 2-Morpholinoethylamine | Acetone, 70°C, 15 min | 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea | academicjournals.org |

| Dibenzylamine | - | 1,3-Thiazine derivative | rsc.org |

| N-Methylaniline | - | 1,3-Thiazine derivative | rsc.org |

| 4-Pyridinecarbohydrazide | - | N-Cinnamoyltriazole | rsc.org |

| Hydrazines (N-alkyl and N-aryl) | - | 1,2,4-Triazoline-5-thiones | arkat-usa.org |

Reactions with Oxygen Nucleophiles

The interaction of this compound with oxygen nucleophiles, often in the presence of a base, leads to the formation of oxygen-containing heterocycles. rsc.org The addition of an oxygen nucleophile is a reversible process under the reaction conditions. libretexts.org The carbonyl oxygen can be protonated in acidic conditions, making the carbonyl carbon more susceptible to nucleophilic attack by even weak nucleophiles like water. libretexts.orgyoutube.com

For example, refluxing this compound and sodium ethoxide in dioxane can produce a 1,3-thiazine derivative. rsc.org The reaction with alcohols typically requires acid catalysis to proceed. youtube.com The initial product of the addition of an alcohol to the carbonyl group is a hemiacetal, which can then react further to form an acetal. libretexts.org

The table below outlines the reactions of this compound with oxygen nucleophiles.

| Oxygen Nucleophile | Reaction Conditions | Product | Reference |

| Sodium Ethoxide | Dioxane, reflux | 1,3-Thiazine derivative | rsc.org |

| Alcohols | Acid catalysis | Hemiacetal/Acetal | libretexts.org |

| Water | Aqueous solution | Hydrate | libretexts.org |

Reactions with Sulfur and Selenium Nucleophiles

The reactions of this compound with sulfur and selenium nucleophiles are also of significant interest. Selenium, being a strong nucleophile, readily attacks electrophiles. nih.gov The reactions involving sulfur and selenium nucleophiles can lead to the formation of sulfur and selenium-containing heterocycles. biointerfaceresearch.com

The reaction of isocyanides with elemental sulfur can lead to the formation of isothiocyanates as intermediates, which can then undergo further reactions. researchgate.net For instance, the reaction of trifluoromethyl-substituted isocyanide with sulfur yields the corresponding isothiocyanate as the sole product. researchgate.net The nucleophilic character of selenolates is stronger than that of thiolates, which influences the reaction rates and outcomes. nih.gov

The following table summarizes the reactions with sulfur and selenium nucleophiles.

| Nucleophile | Reagent | Product Type | Reference |

| Sulfur | Elemental Sulfur | Isothiocyanate intermediate | researchgate.net |

| Selenium | Elemental Selenium | Isoselenocyanate intermediate | researchgate.net |

| Thiols | - | Sulfur-containing heterocycles | biointerfaceresearch.com |

| Selenols | - | Selenium-containing heterocycles | biointerfaceresearch.com |

Reactions with Carbon Nucleophiles

The reaction of isothiocyanates, including this compound, with carbon nucleophiles generally proceeds via addition to the electrophilic carbon of the isothiocyanate group. thieme-connect.de This pathway is common for reactions involving active methylene (B1212753) compounds, Grignard reagents, and lithiated species, typically leading to the formation of thioamides. thieme-connect.de

For instance, this compound reacts with active methylene compounds like acetylacetone (B45752) in the presence of a base such as triethylamine (B128534) (TEA). The reaction, when refluxed in dioxane, results in the formation of 1-[5-acetyl-4-methyl-6-(3-nitrostyryl)-2-thioxo-1,2-dihydropyridin-3-yl]ethan-1-one. researchgate.net Similarly, its reaction with ethyl cyanoacetate (B8463686) under basic conditions can lead to cyclized pyridine (B92270) derivatives. researchgate.net

Table 1: Reactions of this compound with Carbon Nucleophiles

| Carbon Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Acetylacetone | Triethylamine (TEA), Dioxane, Reflux | 1-[5-acetyl-4-methyl-6-(3-nitrostyryl)-2-thioxo-1,2-dihydropyridin-3-yl]ethan-1-one | researchgate.net |

| Ethyl Cyanoacetate | Base, Reflux | Pyridin-2(1H)-thione derivative | researchgate.net |

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

This compound serves as a key precursor for synthesizing various heterocyclic systems, including those with five- and six-membered rings containing one or more heteroatoms like nitrogen, sulfur, and oxygen. arkat-usa.orgtandfonline.comtandfonline.com The specific product formed often depends on the nature of the nucleophile and the reaction conditions employed. arkat-usa.org

Pyrimidine (B1678525) derivatives are frequently synthesized using this compound as a starting material. tandfonline.comtandfonline.comrsc.org A common strategy involves the reaction of this compound with nitrogen-containing nucleophiles to form thiourea or thiosemicarbazide intermediates, which then undergo intramolecular cyclization. tandfonline.comtandfonline.comtandfonline.com

For example, the reaction with N-nucleophiles such as p-aminophenol, N¹-phenylbenzene-1,4-diamine, and p-aminoacetophenone initially yields thiourea derivatives. tandfonline.comtandfonline.comtandfonline.com These intermediates can be cyclized using sodium ethoxide (EtONa) to produce pyrimidinethiones in moderate to good yields. tandfonline.comtandfonline.comtandfonline.com Similarly, reacting this compound with enamines of the crotone type leads to N-thiocrotonoylcinnamamides, which cyclize in an alkaline medium to form tetrasubstituted pyrimidine-4-thiones. chemicalpapers.com Another route involves the one-step condensation of cinnamoyl isothiocyanates with 2-aminopent-2-en-4-one in refluxing dioxane to afford 2-(2-arylvinyl)-4-mercapto-5-acetylpyrimidines. cas.cz

Table 2: Selected Syntheses of Pyrimidine Derivatives

| Reactant | Intermediate | Cyclization Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Aminophenol | Thiourea derivative | EtONa | Pyrimidinethione | tandfonline.comtandfonline.comtandfonline.com |

| Enamines (crotone type) | N-Thiocrotonoylcinnamamide | Alkaline medium | Pyrimidine-4-thione | chemicalpapers.com |

| 2-Aminopent-2-en-4-one | Not isolated | Dioxane, Reflux | 2-(2-Arylvinyl)-4-mercapto-5-acetylpyrimidine | cas.cz |

| 2,4-Dinitrophenylhydrazine (B122626) | Thiosemicarbazide derivative | EtONa, Room Temp. | Pyrimidinethione | tandfonline.comtandfonline.comfigshare.com |

This compound is a valuable synthon for 1,3-thiazine and various thiadiazole derivatives. The reaction of this compound with dibenzylamine or N-methylaniline can directly form 1,3-thiazine derivatives without the isolation of the thiourea intermediate. rsc.org Refluxing the isothiocyanate with sodium ethoxide in dioxane also yields a 1,3-thiazine. rsc.org

The synthesis of thiadiazoles often begins with the formation of a thiosemicarbazide intermediate. For example, reacting this compound with isonicotinic hydrazide produces a cinnamoyl thiosemicarbazide derivative. ekb.egekb.eg This intermediate can be cyclized under different conditions to yield various heterocycles; treatment with sulfuric acid affords a 1,3,4-thiadiazole (B1197879) derivative, while reaction with sodium hypochlorite (B82951) and sodium hydroxide (B78521) leads to a 1,2,4-thiadiazole. ekb.egekb.eg In another example, this compound reacts with 2-cyanoethanoic acid hydrazide to form a thiosemicarbazide which, upon treatment with acetic acid and acetic anhydride, cyclizes to a 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole. researchgate.netscite.ai

Table 3: Synthesis of Thiazine and Thiadiazole Derivatives

| Reactant | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|

| Dibenzylamine / N-Methylaniline | Direct reaction | 1,3-Thiazine | rsc.org |

| Isonicotinic hydrazide | 1. Forms thiosemicarbazide; 2. H₂SO₄ | 1,3,4-Thiadiazole | ekb.egekb.eg |

| Isonicotinic hydrazide | 1. Forms thiosemicarbazide; 2. NaOCl, NaOH | 1,2,4-Thiadiazole | ekb.egekb.eg |

| 2-Cyanoethanoic acid hydrazide | 1. Forms thiosemicarbazide; 2. Acetic acid/anhydride | 1,3,4-Thiadiazole | researchgate.netscite.ai |

Triazole ring systems can be efficiently synthesized from this compound. tandfonline.comtandfonline.comtandfonline.com The general approach involves reacting the isothiocyanate with hydrazides or hydrazones to form thiosemicarbazide intermediates, which are then cyclized. tandfonline.comtandfonline.comfigshare.com For instance, the reaction with 2,4-dinitrophenylhydrazine yields a thiosemicarbazide that can be further cyclized. tandfonline.comtandfonline.comfigshare.com

The reaction of N'-cyclohexylidene benzohydrazide (B10538) with this compound in boiling acetone produces pyridin-4-yl(3-styryl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)methanone. preprints.org Similarly, reacting this compound with phenylhydrazine (B124118) gives a mixture of thiosemicarbazides which, upon treatment with sodium hydroxide, cyclize to form 1,5-disubstituted-3-mercapto-1,2,4-triazole and 1,3-disubstituted-Δ²-1,2,4-triazoline-5-thione. st-andrews.ac.uk Another pathway involves the reaction with isonicotinic hydrazide to form a thiosemicarbazide, which upon refluxing with ethanolic sodium ethanolate, evolves hydrogen sulfide (B99878) to yield a triazolopyrimidine derivative. rsc.org

Substituted cinnamoyl isothiocyanates are employed in the synthesis of less common heterocyclic systems like 1,3-oxathiolanes and 1,3-selenazines. chempap.org The synthesis of 2-(4-X-cinnamoylimino)-5-phenoxymethyl-1,3-oxathiolanes is achieved through the direct heating of 4-substituted cinnamoyl isothiocyanates with 1-phenoxy-2,3-epoxypropane at 120°C, catalyzed by lithium chloride. chempap.org This reaction represents an addition-cyclization process involving the oxirane ring. chempap.orgresearchgate.net

For the synthesis of selenazines, the addition of sodium hydrogen selenide (B1212193) to 4-substituted cinnamoyl isothiocyanates results in unstable addition products. chempap.org These intermediates undergo intramolecular stabilization, driven by the high nucleophilicity of selenium, to afford 6-(4-X-phenyl)-2-thioxo-4-oxoperhydro-1,3-selenazines. chempap.org

Table 4: Synthesis of Oxathiolane and Selenazine Derivatives

| Reactant | Conditions/Reagents | Product Type | Reference |

|---|---|---|---|

| 1-Phenoxy-2,3-epoxypropane | LiCl, 120°C | 1,3-Oxathiolane | chempap.org |

| Sodium hydrogen selenide | - | 1,3-Selenazine | chempap.org |

The reactivity of this compound extends to the synthesis of other heterocyclic frameworks such as pyridines and oxazines. rsc.orgrsc.org The reaction with active methylene compounds can lead to pyridine derivatives. researchgate.net For example, refluxing this compound with acetylacetone and a few drops of triethylamine in dioxane yields a substituted pyridin-2(1H)-thione. researchgate.net

The synthesis of oxazine (B8389632) derivatives has also been reported. The reaction of this compound with primary amines can lead to addition products that, under specific conditions, cyclize to form 2H-1,3-oxazetes. st-andrews.ac.uk Furthermore, its use in multicomponent reactions allows for the construction of more complex systems like quinazolines. tsijournals.com

Pharmacological and Biological Investigations of Cinnamoyl Isothiocyanate and Its Derivatives

Antimicrobial Efficacy and Spectrumcymitquimica.compleiades.online

Cinnamoyl isothiocyanate, an organic compound featuring an isothiocyanate group attached to a cinnamoyl structure, has garnered attention for its potential applications in pharmaceuticals due to its antimicrobial properties. cymitquimica.com The compound and its derivatives have been the subject of various studies to evaluate their effectiveness against a range of microorganisms. pleiades.online Research has explored the synthesis of thiourea (B124793) derivatives from the reaction of this compound with alkaloids, and these new compounds have been assessed for their antimicrobial activity. pleiades.online

Antibacterial Activitynih.govnih.gov

The antibacterial effects of isothiocyanates, the functional group in this compound, are well-documented. nih.gov The chemical structure of these compounds, particularly the nature of the side chain attached to the isothiocyanate group, plays a significant role in their antibacterial effectiveness. nih.gov

Isothiocyanates have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on various isothiocyanates have shown that their effectiveness is dose-dependent and linked to their chemical structure. nih.gov For instance, benzyl (B1604629) isothiocyanate has been found to be particularly effective against MRSA isolates, exhibiting bactericidal activity. nih.gov While direct data on this compound is specific, the general efficacy of aromatic isothiocyanates suggests its potential against these types of bacteria. The cinnamoyl group, being aromatic, may contribute favorably to this activity.

Antibacterial Activity of Isothiocyanates against Staphylococcus aureus

| Isothiocyanate | Strain | Activity Metric (e.g., MIC) | Observed Effect | Reference |

|---|---|---|---|---|

| Benzyl isothiocyanate (BITC) | MRSA isolates | MIC: 2.9 - 110 µg/mL | Bactericidal against 69% of isolates. nih.gov | nih.gov |

| 2-Phenylethyl isothiocyanate (PEITC) | MRSA isolates | Lower MIC than AITC, but higher than BITC. | Primarily bacteriostatic. nih.gov | nih.gov |

| Allyl isothiocyanate (AITC) | MRSA isolates | Higher MIC values compared to BITC and PEITC. | Lower antimicrobial activity. nih.gov | nih.gov |

| Phenyl isothiocyanate (PITC) | S. aureus | MIC: 1000 µg/mL | Moderate effect. nih.gov | nih.gov |

Isothiocyanates have also shown significant antimicrobial activity against Gram-negative bacteria. nih.gov Some isothiocyanates, like benzyl isothiocyanate (BITC), have demonstrated potent bactericidal effects against Campylobacter jejuni, a common foodborne pathogen. nih.govnih.gov The activity of isothiocyanates against Escherichia coli has also been reported, with mechanisms involving damage to the cell membrane. nih.govresearchgate.net The aromatic structure of certain isothiocyanates is thought to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial action against Gram-negative bacteria. nih.gov

Antibacterial Activity of Isothiocyanates against Gram-Negative Bacteria

| Isothiocyanate | Bacterium | Activity Metric (e.g., MIC) | Observed Effect | Reference |

|---|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | MIC: 1.25–5 µg/mL | Potent bactericidal activity. nih.gov | nih.gov |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | MIC: 50–200 µg/mL | Bactericidal, but less potent than BITC. nih.gov | nih.gov |

| Phenyl isothiocyanate (PITC) | Escherichia coli | MIC: 1000 µg/mL | Moderate effect. nih.gov | nih.gov |

| Cinnamon Essential Oil (Major component: Cinnamaldehyde) | Escherichia coli | MIC: 1.0 mg/ml; MBC: 4.0 mg/ml | Cell damage and destruction. researchgate.net | researchgate.net |

The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. nih.govnih.gov Isothiocyanates represent a class of compounds that may help address this challenge. Some studies have shown that the antimicrobial activity of certain isothiocyanates is not dependent on the existing resistance phenotype of the bacteria. nih.gov For example, sulforaphane's effectiveness against Helicobacter pylori was similar for both antibiotic-sensitive and resistant strains. nih.gov Furthermore, combinations of isothiocyanates with conventional antibiotics have shown additive effects, suggesting a potential role in overcoming resistance. For instance, combining phenyl isothiocyanate (PITC) with ciprofloxacin (B1669076) and erythromycin (B1671065) resulted in an additive antimicrobial effect against S. aureus. nih.gov Some isothiocyanates have also been found to inhibit bacterial conjugation, a key mechanism for the spread of antibiotic resistance genes. researchgate.net

Antifungal Activity (e.g., Candida albicans, filamentous fungi)nih.govbiorxiv.orgnih.gov

Isothiocyanates have been investigated for their antifungal properties and show potential as therapeutic agents against human pathogenic fungi. nih.gov Derivatives of this compound have been synthesized and evaluated for their antifungal activity. colab.ws The antifungal action of related compounds, such as allyl isothiocyanate (AITC), against the common yeast pathogen Candida albicans involves multiple mechanisms. nih.gov Research has also noted the toxicity of certain compounds to a number of filamentous fungi. biorxiv.org

Studies on cinnamaldehyde (B126680), a related compound, and its derivatives have shown inhibitory activity against fluconazole-resistant C. albicans, including the inhibition of biofilm formation and hyphal development. nih.gov

Antifungal Activity of Isothiocyanates and Related Compounds

| Compound | Fungus | Activity Metric (e.g., MIC) | Observed Effect | Reference |

|---|---|---|---|---|

| Allyl isothiocyanate (AITC) | Candida albicans | 0.125 mg/ml | Inhibited ergosterol (B1671047) biosynthesis, produced reactive oxygen species, and arrested the cell cycle. nih.gov | nih.gov |

| Cinnamaldehyde | Candida albicans | MIC: 0.312 µl/ml | Dose-dependent inhibition of growth. cjmb.org | cjmb.org |

| 4-Cl Cinnamaldehyde | Candida albicans (fluconazole-resistant) | MIC: 25 µg/mL | Fungicidal activity, inhibited biofilm and hyphal formation. nih.gov | nih.gov |

| Cinnamon Essential Oil | Candida albicans | MIC: 0.06% (v/v) | Anticandidal activity against planktonic cultures. mdpi.com | mdpi.com |

Mechanisms of Antimicrobial Actionnih.govnih.govnih.govnih.gov

The antimicrobial action of isothiocyanates is multifaceted and involves several cellular targets. nih.gov A primary mechanism is the disruption of the bacterial cell membrane. nih.gov The electrophilic nature of the isothiocyanate group allows it to react with cellular components, leading to changes in membrane properties such as surface charge and hydrophilicity. nih.gov This interaction can cause a loss of membrane integrity, leading to the leakage of cellular contents and ultimately cell death. nih.govresearchgate.net

In fungi, such as Candida albicans, isothiocyanates like AITC have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane. nih.gov This is a mechanism shared by some established antifungal drugs. Additionally, AITC induces the production of reactive oxygen species (ROS) and causes cell cycle arrest, which can lead to apoptosis. nih.gov Other proposed mechanisms for isothiocyanates include the inhibition of essential enzymes, such as thioredoxin reductase, by interacting with their sulfhydryl groups. nih.gov

Membrane Disruption and Permeability Alterations

This compound and its derivatives can disrupt the cellular membranes of pathogens, leading to increased permeability and leakage of intracellular components. This disruption is a key mechanism of their antimicrobial action. The lipophilic nature of these compounds allows them to interact with the lipid bilayer of the cell membrane, causing damage and impairing its function. mdpi.commaynoothuniversity.iecore.ac.ukresearchgate.netnih.gov

Studies on the essential oil of Cinnamomum burmannii, which contains cinnamaldehyde, a related compound, have demonstrated its ability to damage the cell wall and membrane of Staphylococcus aureus. mdpi.com This damage results in increased membrane permeability, as evidenced by increased electrical conductivity and leakage of alkaline phosphatase (AKP). mdpi.com The disruption of membrane integrity ultimately contributes to cell death. mdpi.commaynoothuniversity.iecore.ac.ukresearchgate.netnih.gov

Similarly, cinnamaldehyde has been shown to damage the cell membranes of Escherichia coli and Staphylococcus aureus, leading to morphological changes, increased permeability, and leakage of cellular contents. researchgate.net Transmission electron microscopy has revealed abnormalities such as separation of the cytoplasmic membrane from the cell wall and lysis of both the cell wall and membrane. researchgate.net

Inhibition of Essential Biosynthetic Pathways (e.g., Protein, Nucleic Acid, Ergosterol Synthesis)

This compound and its derivatives interfere with essential biosynthetic pathways in pathogens, including the synthesis of proteins, nucleic acids, and ergosterol.

Protein Synthesis: Some isothiocyanates have been shown to inhibit protein synthesis. wayne.edunih.gov This inhibition can occur through various mechanisms, including the modulation of signaling pathways like the AMPK-mTORC1-S6K1 pathway, which plays a role in regulating protein synthesis. nih.gov For instance, certain isothiocyanates can suppress the mTORC1 signaling pathway, leading to an arrest in protein synthesis. nih.gov

Nucleic Acid Synthesis: The biosynthesis of nucleic acids is a critical process for pathogen survival and replication. Inhibitors of nucleotide biosynthesis are being explored as broad-spectrum antiviral agents. mdpi.com These inhibitors can target key enzymes in the purine (B94841) and pyrimidine (B1678525) synthesis pathways, leading to a depletion of the necessary building blocks for DNA and RNA synthesis. mdpi.comslideshare.net While direct evidence for this compound's effect on nucleic acid synthesis is still emerging, the general principle of targeting this pathway is a recognized antimicrobial strategy. mdpi.comslideshare.netnih.gov

Ergosterol Synthesis: Ergosterol is a vital component of fungal cell membranes, and its synthesis pathway is a primary target for many antifungal drugs. sid.irnih.govnih.govfrontiersin.org Allyl isothiocyanate, a related compound, has been found to completely inhibit ergosterol biosynthesis in Candida albicans. sid.ir This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. sid.irfrontiersin.org The inhibition of specific enzymes in the ergosterol biosynthesis pathway, such as sterol 14α-demethylase, can lead to the accumulation of toxic sterol intermediates and depletion of ergosterol. nih.govfrontiersin.org

Induction of Oxidative Stress in Pathogens

This compound and its derivatives can induce oxidative stress in pathogens by generating reactive oxygen species (ROS). nih.govnih.govmdpi.com This increase in ROS can lead to cellular damage, including lipid peroxidation and protein oxidation, ultimately contributing to the pathogen's demise. nih.govoregonstate.edu

For example, the essential oil of Cinnamomum burmannii has been shown to induce oxidative stress in Staphylococcus aureus by increasing the levels of intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Similarly, cinnamon essential oil treatment of Salmonella enteritidis resulted in a significant increase in ROS content and oxidative damage. nih.govmdpi.com This oxidative stress can also disrupt the balance of the cellular antioxidant enzyme systems, further exacerbating the damage. mdpi.com The accumulation of ROS can lead to damage of cellular components and is a recognized mechanism of antimicrobial action. oregonstate.edufrontiersin.org

Antineoplastic and Chemopreventive Properties

This compound and its derivatives have demonstrated promising antineoplastic and chemopreventive properties through various mechanisms, including the inhibition of cancer cell growth, induction of programmed cell death, and halting of the cell division cycle.

Inhibition of Cancer Cell Proliferation

Isothiocyanates, including those with a cinnamoyl group, have been shown to inhibit the proliferation of various cancer cell lines. frontiersin.orgmednexus.org This anti-proliferative effect is a cornerstone of their anticancer potential. frontiersin.org For instance, a derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been shown to inhibit the growth of human ovarian cancer cells. nih.gov Similarly, cinnamoyl clusters have demonstrated the ability to decrease the proliferation rates of MCF-7 breast cancer cells. researchgate.net The inhibition of cell proliferation restricts tumor growth and is a key therapeutic goal in cancer treatment. frontiersin.org

Induction of Apoptosis in Malignant Cells

A significant mechanism through which this compound and its derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in malignant cells. mdpi.comnih.govnih.govmdpi.com This process is crucial for eliminating cancerous cells without causing inflammation.

Studies have shown that various isothiocyanates can trigger apoptosis in different cancer cell types. For example, sulforaphane (B1684495), a well-studied isothiocyanate, induces apoptosis in tumor cells through both intrinsic and extrinsic pathways. mdpi.com Another isothiocyanate, phenethyl isothiocyanate (PEITC), has been shown to induce apoptosis in human non-small cell lung cancer cells. nih.gov The induction of apoptosis is often mediated by the modulation of key regulatory proteins. For instance, some isothiocyanates can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov

A derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has been observed to induce apoptosis in human ovarian carcinoma cells. nih.gov This was confirmed by an increased percentage of apoptotic cells upon treatment with CHP. nih.gov The process often involves the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Allyl isothiocyanate (AITC), for instance, has been shown to induce apoptosis in human glioblastoma cells by increasing the activity of caspase-3, -8, and -9. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, this compound and its derivatives can halt the progression of the cell cycle in cancer cells, thereby preventing their division and proliferation. frontiersin.orgmdpi.comnih.govmdpi.com This cell cycle arrest often occurs at specific checkpoints, such as the G2/M phase. nih.govnih.govmdpi.com

Interactive Data Table: Effects of this compound and its Derivatives on Cancer Cells

| Compound | Cancer Cell Line | Effect | Key Findings |

| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | OVCAR-3 (Ovarian) | Inhibition of proliferation, Apoptosis, G2/M cell cycle arrest | Decreased expression of Cyclin B1 and CDK1. nih.gov |

| Cinnamoyl clusters | MCF-7 (Breast) | Inhibition of proliferation | Decreased proliferation rates of cancer cells. researchgate.net |

| Allyl isothiocyanate (AITC) | GBM8401/luc2 (Glioblastoma) | Apoptosis | Increased activity of caspases-3, -8, and -9. mdpi.com |

| Sulforaphane | Various | Apoptosis, G2/M cell cycle arrest | Induces apoptosis through intrinsic and extrinsic pathways. mdpi.commdpi.com |

| Benzyl isothiocyanate (BITC) | SKM-1 (Leukemia) | Inhibition of proliferation, Apoptosis, S-phase cell cycle arrest | More potent inhibitor of cell viability than sulforaphane. mdpi.com |

| Phenethyl isothiocyanate (PEITC) | A549 (Lung) | Apoptosis | Binds to intracellular proteins like tubulin. nih.gov |

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. nih.gov The inhibition of angiogenesis is, therefore, a key strategy in cancer therapy. nih.gov Isothiocyanates (ITCs), including this compound and its derivatives, have demonstrated notable anti-angiogenic properties in various studies. nih.gov These compounds interfere with multiple stages of the angiogenic cascade, including the proliferation, migration, and tube formation of endothelial cells. mdpi.com

The anti-angiogenic activity of ITCs is attributed to their ability to modulate key signaling pathways and molecular targets involved in blood vessel formation. nih.gov One of the primary targets is the hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular adaptation to low oxygen levels, a common feature of the tumor microenvironment. nih.gov By inhibiting HIF, ITCs can suppress the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF). mdpi.commdpi.com

Furthermore, ITCs have been shown to interfere with other critical signaling pathways, including the nuclear factor κB (NF-κB) and activator protein 1 (AP1) pathways, both of which are involved in regulating the expression of angiogenic genes. nih.gov Some ITCs also exert their anti-angiogenic effects by targeting tubulin, a key component of the cytoskeleton, thereby disrupting endothelial cell motility and vessel formation. nih.gov

Several studies have highlighted the specific anti-angiogenic effects of different ITCs. For instance, phenethyl isothiocyanate (PEITC) has been shown to reduce tumor incidence and burden in animal models of breast cancer, an effect partly attributed to its anti-angiogenic activity. nih.gov In studies on hepatocellular carcinoma, benzyl isothiocyanate (BITC) and PEITC were found to inhibit the release of VEGF. mdpi.com Similarly, sulforaphane (SFN) has been demonstrated to inhibit angiogenesis in prostate and liver cancer cells by targeting the STAT3/HIF-1α/VEGF signaling pathway. mdpi.commdpi.com

Table 1: Anti-Angiogenic Effects of Isothiocyanates

| Compound | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Isothiocyanates (general) | In vitro and in vivo | Inhibit angiogenesis by targeting HIF, NF-κB, AP1, and tubulin. | nih.gov |

| Phenethyl isothiocyanate (PEITC) | NMU-induced breast cancer rat model | Reduced tumor incidence and invasive tumors, decreased angiogenesis. | nih.gov |

| Benzyl isothiocyanate (BITC) | Hepatocellular carcinoma (in vivo and in vitro) | Significantly inhibited the release of the angiogenesis marker VEGF. | mdpi.com |

| Sulforaphane (SFN) | Human prostate cancer cells | Inhibits NF-κB-regulated VEGF expression. | mdpi.com |

| Sulforaphane (SFN) | Hepatocellular carcinoma HepG2 cells | Inhibited angiogenesis and tumor effects through the STAT3/HIF-1α/VEGF signaling pathway. | mdpi.commdpi.com |

| Phenethyl isothiocyanate (PEITC) | Hypoxic HepG2 cells | Suppressed the secretion of VEGF and the accumulation of HIF-1α through PI3K and MAPK signaling pathways. | mdpi.com |

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a crucial role in cancer progression and response to therapy. nih.gov It consists of various cellular components, including immune cells, fibroblasts, and endothelial cells, as well as non-cellular components like the extracellular matrix and signaling molecules. nih.gov Isothiocyanates have been shown to modulate the TME, thereby influencing cancer cell behavior and creating a less favorable environment for tumor growth. frontiersin.org

One of the key ways ITCs modulate the TME is by altering the inflammatory response within it. frontiersin.org They can influence the infiltration and activity of various immune cells. For instance, some ITCs can increase the number of anti-tumor immune cells, such as inflammatory monocytes and M1-like macrophages, while decreasing the population of immunosuppressive cells like granulocytic myeloid-derived suppressor cells (MDSCs). nih.gov This shift in the immune landscape can lead to enhanced anti-tumor immunity. nih.gov

Furthermore, ITCs can impact the expression of various signaling molecules within the TME. Research has shown that modulation of the tumor immune microenvironment can enhance the efficacy of conventional treatments like chemoradiotherapy. nih.gov This is achieved by improving T-cell infiltration and the specificity of T-cells for tumor antigens, leading to a significant increase in the ratio of cytotoxic CD8+ T cells to regulatory T cells. nih.gov

Table 2: Modulation of Tumor Microenvironment by Isothiocyanates

| Compound/Treatment | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Isothiocyanates (general) | General cancer models | Modify the inflammatory response within the tumor microenvironment. | frontiersin.org |

| CTX/L-NIL (immunomodulators) | Syngeneic HPV-HNSCC mEER tumor-bearing mice | Increased anti-tumor immune cells (inflammatory monocytes, M1-like macrophages) and decreased immunosuppressive cells (MDSCs). | nih.gov |

| CTX/L-NIL (immunomodulators) | Syngeneic HPV-HNSCC mEER tumor-bearing mice | Improved intratumoral T cell infiltration and tumor antigen specificity of T cells; significantly increased CD8+ T cell/regulatory T cell ratio. | nih.gov |

Chemosensitization in Combination Therapies

A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. frontiersin.org Isothiocyanates have emerged as promising agents that can sensitize cancer cells to conventional chemotherapy, potentially overcoming resistance and enhancing treatment efficacy. frontiersin.orgresearchgate.net This chemosensitizing effect is achieved through the modulation of various signaling pathways and cellular processes. frontiersin.org

ITCs, such as sulforaphane (SFN), have been shown to reverse resistance to drugs like gefitinib (B1684475) in lung cancer cells by altering the sonic hedgehog (SHH) signaling pathway and reducing the expression of markers associated with cancer stem cells. frontiersin.org In combination with cisplatin, SFN has demonstrated enhanced efficacy in suppressing cell proliferation, invasion, and tumor formation in epidermal squamous cell carcinoma, particularly against therapy-resistant cancer stem cells. frontiersin.org

The mechanisms underlying the chemosensitizing effects of ITCs are multifaceted. They can modulate critical signaling pathways like MAPK and p53, which are involved in cell survival and apoptosis. frontiersin.org For example, phenethyl isothiocyanate (PEITC) and sulforaphane have been found to downregulate anti-apoptotic proteins and upregulate pro-apoptotic proteins, thereby sensitizing cervical cancer cells to apoptosis induced by drugs like adriamycin and etoposide. nih.gov Furthermore, ITCs can influence the pharmacokinetics of anticancer drugs by affecting their metabolism and clearance, which can lead to enhanced efficacy or reduced toxicity. frontiersin.org

Table 3: Chemosensitization by Isothiocyanates in Combination Therapies

| Isothiocyanate | Combination Drug | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Sulforaphane (SFN) | Gefitinib | Lung cancer cells | Curbed the growth of gefitinib-resistant cells by altering the SHH signaling pathway and reducing lung cancer stem cell markers. | frontiersin.org |

| Sulforaphane (SFN) | Cisplatin | Epidermal squamous cell carcinoma | More effective in suppressing cell proliferation, invasion, and tumor formation, especially against cancer stem cells. | frontiersin.org |

| Phenethyl isothiocyanate (PEITC) & Sulforaphane | Adriamycin or Etoposide | HeLa cervical cancer cells | Pretreatment with ITCs enhanced apoptosis by modulating PKCs and telomerase. | nih.gov |

| Isothiocyanates (general) | Irinotecan | Colon cancer cells | Combination treatment led to higher levels of ROS and Ca2+ compared to control. | mdpi.com |

| Isothiocyanates (general) | Various anticancer drugs | General cancer models | Can sensitize cancer cells to various anticancer drugs, potentially overcoming resistance mechanisms. | frontiersin.org |

Anti-inflammatory and Immunomodulatory Activities

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. nih.gov this compound and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, making them potential therapeutic agents for inflammatory conditions. mdpi.comnih.gov Their mechanisms of action involve the attenuation of pro-inflammatory mediators, modulation of key inflammatory signaling pathways, and mitigation of oxidative stress. mdpi.comnih.gov

Attenuation of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Cytokines)

A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com Isothiocyanates and related compounds have been shown to effectively inhibit the production of these molecules. nih.govmdpi.com

For instance, cinnamein, a derivative of cinnamic acid, has been found to strongly inhibit the lipopolysaccharide (LPS)-induced production of NO in macrophages. nih.gov It also reduces the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, and TNF-α. nih.gov Similarly, in primary mouse microglia and astrocytes, cinnamein has been shown to inhibit the production of TNF-α, IL-1β, and IL-6. nih.gov

Other studies have reported similar effects with various isothiocyanates. For example, the essential oil from Cinnamomum osmophloeum, which contains cinnamaldehyde, has been shown to significantly reduce the levels of TNF-α, IL-1β, IL-18, and IFN-γ. mdpi.com The isothiocyanate (R)-6-HITC from wasabi has also been found to ameliorate the production of IL-1β, IL-6, IL-17, and TNF-α in LPS-stimulated macrophages. csic.es

Table 4: Attenuation of Pro-inflammatory Mediator Production by this compound and Related Compounds

| Compound | Cell/Model System | Mediator(s) Inhibited | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cinnamein | RAW 264.7 macrophages | Nitric Oxide (NO) | Strongly inhibited LPS-induced NO production. | nih.gov |

| Cinnamein | RAW 264.7 macrophages | iNOS, TNF-α | Reduced mRNA expression of iNOS and TNF-α. | nih.gov |

| Cinnamein | Primary mouse microglia | TNF-α, IL-1β, IL-6 | Inhibited polyIC-stimulated production of these cytokines. | nih.gov |

| Cinnamein | Primary mouse astrocytes | TNF-α, IL-6 | Inhibited polyIC-induced production of these cytokines. | nih.gov |

| C. osmophloeum linalool (B1675412) chemotype essential oil | Endotoxin-induced systemic inflammatory response model | TNF-α, IL-1β, IL-18, IFN-γ, NO | Significantly reduced peripheral levels of these mediators. | mdpi.com |

| (R)-6-HITC | LPS-stimulated murine peritoneal macrophages | IL-1β, IL-6, IL-17, TNF-α | Ameliorated the production of these pro-inflammatory cytokines. | csic.es |

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound and its derivatives are largely mediated through the modulation of key intracellular signaling pathways, particularly the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netnih.gov These pathways play a central role in orchestrating the inflammatory response by regulating the expression of numerous pro-inflammatory genes. frontiersin.org

NF-κB is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm. frontiersin.org Upon stimulation by inflammatory signals, it translocates to the nucleus and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. frontiersin.org Several studies have shown that isothiocyanates can inhibit the activation of NF-κB. nih.govoregonstate.edu

The MAPK pathway is another crucial signaling cascade involved in inflammation. nih.gov It comprises a series of protein kinases that, when activated, can lead to the production of inflammatory mediators. nih.gov Research has demonstrated that isothiocyanates can block the activation of various components of the MAPK pathway, such as p38 and JNK. nih.gov For example, the essential oil from C. osmophloeum has been shown to inhibit NF-κB activation in the small intestine, which is associated with the suppression of inflammatory signaling pathways. mdpi.com

Table 5: Modulation of Inflammatory Signaling Pathways by Isothiocyanates

| Compound/Extract | Cell/Model System | Pathway(s) Modulated | Key Findings | Reference(s) |

|---|---|---|---|---|

| Isothiocyanates (general) | Cultured cells | NF-κB | Inhibit NF-κB activation, leading to decreased inflammatory responses. | oregonstate.edu |

| Sulforaphane | Various | NF-κB, MAPKs (p38, JNK) | Blocks NF-κB p65 and MAPK activation. | nih.gov |

| C. osmophloeum linalool chemotype essential oil | Endotoxin-induced systemic inflammatory response model | NF-κB, TLR4, NLRP3 | Inhibited NF-κB activation and suppressed TLR4 and NLRP3 signaling pathways. | mdpi.com |

| (R)-6-HITC | LPS-stimulated murine peritoneal macrophages | JAK2/STAT3, MAPKs, Inflammasome | Inhibited these key signaling pathways, demonstrating potent immunomodulatory effects. | csic.es |

Impact on Oxidative Stress in Inflammatory Conditions

Oxidative stress and inflammation are intricately linked, with each process capable of promoting the other, creating a vicious cycle that contributes to tissue damage in various diseases. nih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov Isothiocyanates have demonstrated the ability to mitigate oxidative stress, which is a key component of their anti-inflammatory activity. nih.gov

These compounds can enhance the cellular antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). nih.gov For instance, cinnamaldehyde and its derivative, 2-methoxycinnamaldehyde, have been shown to increase the cellular levels of HO-1 and promote the nuclear translocation of Nrf2, thereby protecting cells from oxidative stress-induced damage. nih.gov

By upregulating these protective mechanisms, isothiocyanates can reduce the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, and improve cell viability under inflammatory conditions. nih.gov This antioxidant activity, coupled with their direct anti-inflammatory effects, makes them promising agents for combating inflammation-related pathologies. nih.gov

Table 6: Impact of Isothiocyanates on Oxidative Stress in Inflammatory Conditions | Compound | Cell/Model System | Key Findings | Reference(s) | | --- | --- | --- | --- | --- | | Cinnamaldehyde | Human umbilical vein endothelial cells (HUVECs) | Increased protein level of heme oxygenase-1 (HO-1) and promoted nuclear translocation of Nrf2. | nih.gov | | Cinnamaldehyde | H2O2-exposed HUVECs | Protected against H2O2-induced oxidative stress and apoptosis through Nrf2/HO-1 activation. | nih.gov | | Sulforaphane | Various | Suppressed ROS production and MDA level, improved cell viability. | nih.gov | | Sulforaphane | Various | Enhanced the activity of antioxidant enzymes (GSH, SOD, CAT) and increased nuclear accumulation of Nrf2. | nih.gov | | Isothiocyanates (general) | General | Potent Nrf2 activators, exhibit antioxidant effects via upregulation of ARE-driven genes. | nih.gov |

Neurobiological and Neuroprotective Effects

Isothiocyanates (ITCs) are a class of compounds known for their potential health benefits, including neuroprotective activities. nih.gov Their lipophilic nature allows them to cross the blood-brain barrier, enabling them to exert effects directly within the central nervous system (CNS). mdpi.com While research on many specific ITCs is ongoing, the class as a whole demonstrates significant promise in the context of neurological health. frontiersin.orgfrontiersin.org

Neuroinflammation is a defensive response of the central nervous system to harmful stimuli, but chronic or excessive inflammation contributes to the pathology of various neurodegenerative diseases. nih.govmdpi.com Isothiocyanates have demonstrated potent anti-inflammatory effects within the brain. frontiersin.org The primary cells mediating neuroinflammation are microglia and astrocytes. nih.gov When activated, these cells can release a cascade of inflammatory mediators, including cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO). core.ac.ukfrontiersin.org

Research on various isothiocyanates, such as sulforaphane, shows they can suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com This suppression is often achieved by modulating key signaling pathways. For instance, ITCs can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of many inflammatory genes. mdpi.commdpi.com They also interfere with mitogen-activated protein kinase (MAPK) signaling pathways, such as the JNK pathway, which are involved in the inflammatory response of microglial cells. core.ac.ukfrontiersin.org By downregulating these pathways, ITCs can reduce microglial activation and the subsequent release of neurotoxic factors, thereby mitigating inflammatory damage to neurons. nih.govebi.ac.uk

Table 1: Effects of Isothiocyanates on Neuroinflammatory Markers

| Isothiocyanate | Model System | Key Findings | Reference |

|---|---|---|---|

| Sulforaphane | LPS-activated microglia | Decreased expression of IL-1β, IL-6, and TNF-α. | frontiersin.org |

| Sulforaphane | Aβ-stimulated microglia | Attenuated neuronal damage by reducing ROS production and inhibiting the NLRP3 signaling pathway. | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | LPS-activated astrocytes | Inhibited MMP-9 activity. | core.ac.uk |

| Moringin | Murine Parkinson's model | Showed potent anti-inflammatory activity. | frontiersin.org |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, is a major contributor to neuronal damage in acute CNS injury and chronic neurodegenerative diseases. nih.govnih.gov The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. nih.gov

Isothiocyanates are recognized for their robust antioxidant properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govresearchgate.net By activating the Nrf2/antioxidant response element (ARE) pathway, ITCs enhance the cellular antioxidant capacity. nih.gov This leads to increased production of endogenous antioxidants, most notably glutathione (B108866) (GSH), and key antioxidant enzymes such as glutathione peroxidase and superoxide (B77818) dismutase. mdpi.comacs.org

Studies on human neuroblastoma cells have shown that ITCs can protect against oxidative stress by reducing free radicals, decreasing lipid peroxidation, and boosting glutathione levels. mdpi.com This antioxidant activity helps to preserve mitochondrial function, which is often compromised by oxidative stress. mdpi.com

The combined anti-inflammatory and antioxidant properties of isothiocyanates make them promising candidates for interventions in neurodegenerative and neurodevelopmental disorders. nih.govfrontiersin.orgfrontiersin.org

Alzheimer's Disease: This disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and tau protein tangles. ITCs like sulforaphane have been shown to counteract Aβ aggregation, potentially by activating Nrf2. mdpi.com In animal models of Alzheimer's, sulforaphane restored endogenous antioxidants in the brain and reduced levels of Aβ and tau protein. mdpi.com Furthermore, 6-methylsulfinyl hexyl isothiocyanate (6-MSITC) from wasabi has demonstrated the ability to prevent cognitive impairment in a mouse model of Alzheimer's disease, an effect linked to the activation of Nrf2 signaling. mdpi.com

Parkinson's Disease: This disorder involves the progressive loss of dopamine-producing neurons. mdpi.com The neuroprotective effects of ITCs in Parkinson's models are linked to the reduction of oxidative stress and prevention of neural cell damage, often in an Nrf2-dependent manner. mdpi.comacs.org In vitro studies show that ITCs can protect neuronal cells from apoptosis (programmed cell death) induced by neurotoxins used to model the disease. acs.org

Autism Spectrum Disorder (ASD) and Schizophrenia: While direct studies on this compound are limited, research on sulforaphane has shown potential in addressing molecular abnormalities associated with ASD, such as reduced antioxidant capacity, mitochondrial dysfunction, and neuroinflammation. frontiersin.orgfrontiersin.org The ability of ITCs to combat oxidative stress and inflammation suggests a plausible mechanism for their potential utility in these complex neurodevelopmental disorders. frontiersin.orgfrontiersin.org Clinical studies have explored the effects of sulforaphane in ASD and schizophrenia, indicating this as an active area of research. frontiersin.org

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM). core.ac.uknih.gov In the CNS, MMPs are involved in both normal physiological processes like synaptic plasticity and pathological conditions. nih.govnih.gov Over-activation of MMPs, particularly MMP-2 and MMP-9, is associated with neuroinflammation and the breakdown of the blood-brain barrier, contributing to neuronal damage in diseases like multiple sclerosis and Alzheimer's. core.ac.uknih.govmdpi.com

Several isothiocyanates have been found to modulate MMP activity. In studies using primary rat astrocytes, sulforaphane and phenethyl isothiocyanate (PEITC) were effective inhibitors of MMP-9, an enzyme strongly implicated in neuroinflammatory processes. core.ac.uk Sulforaphane also significantly inhibited MMP-2 activity. core.ac.uk The mechanism for this inhibition appears to be linked to the modulation of the MAPK signaling pathway, which in turn regulates the gene expression of these MMPs. core.ac.uk This ability to control MMP activity represents another avenue through which this compound could exert neuroprotective effects.

Other Emerging Pharmacological Applications (derived from thiourea derivatives formed from this compound)

This compound can serve as a precursor for the synthesis of a diverse class of compounds known as thioureas. academicjournals.org The reaction of an isothiocyanate with an amine yields a thiourea derivative. academicjournals.orgmdpi.com These derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. researchgate.netmdpi.comuobabylon.edu.iq

Thiourea derivatives have been reported to possess a range of pharmacological properties, including:

Anticancer activity: They have shown promise in inhibiting the growth of various cancer cell lines. mdpi.comsemanticscholar.orgresearchgate.net

Antimicrobial effects: This includes antibacterial and antifungal properties against various pathogens. mdpi.comnih.gov

Antiviral activity: Certain thiourea derivatives have been investigated as potential anti-HIV agents. semanticscholar.orgnih.gov

Anti-inflammatory properties: Similar to their parent ITCs, some thiourea derivatives exhibit anti-inflammatory effects. semanticscholar.orgresearchgate.net

Enzyme inhibition: They have been studied as inhibitors of enzymes like urease and acetylcholinesterase. researchgate.net

Central Nervous System activity: Some synthesized thiourea derivatives have been tested for their pharmacological effects on the CNS, with results indicating potential interactions with neurotransmitter systems like the serotonergic and opioid systems. nih.gov

The versatility of the thiourea scaffold allows for the creation of a large library of compounds from a single isothiocyanate precursor, opening up numerous possibilities for drug discovery and development in various therapeutic areas, including potential treatments for Alzheimer's disease. researchgate.netmdpi.com

Table 2: Investigated Pharmacological Activities of Thiourea Derivatives

| Pharmacological Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell line growth. | mdpi.com, semanticscholar.org, researchgate.net |

| Antimicrobial | Activity against bacteria and fungi. | nih.gov, mdpi.com |

| Antiviral | Potential as anti-HIV agents. | nih.gov, semanticscholar.org |

| Anti-inflammatory | Reduction of inflammatory responses. | semanticscholar.org, researchgate.net |

| CNS Activity | Modulation of central nervous system pathways. | nih.gov |

| Anti-Alzheimer | Potential therapeutic application in Alzheimer's disease. | researchgate.net, mdpi.com |

Mechanistic Elucidation of Biological Actions

Cellular and Molecular Targets

Cinnamoyl isothiocyanate's reactivity and specificity towards certain cellular components are central to its mechanism of action. It targets key proteins and pathways involved in cellular defense and homeostasis.

Isothiocyanates, including this compound, are known to be thiol-reactive electrophiles. nih.gov This property allows them to readily form covalent adducts with thiol-containing molecules, most notably glutathione (B108866) (GSH). mdpi.comnih.govmdpi.com The intracellular concentration of isothiocyanates can be significantly higher than extracellular levels due to this conjugation with GSH, which facilitates their uptake into cells. nih.gov The formation of these dithiocarbamates is a critical step in their metabolic pathway and influences their bioavailability and biological activity. nih.govmdpi.com

The interaction with thiols is not limited to glutathione. This compound can also react with cysteine residues on proteins, leading to the modulation of their function. nih.gov This reactivity with critical cysteine residues is a key mechanism by which it activates cellular signaling pathways. nih.gov

This compound has been shown to modulate the activity of both Phase I and Phase II detoxification enzymes. frontiersin.orgnih.govshermantree.it

Phase I Enzymes: These enzymes, primarily the cytochrome P450 (CYP450) family, are involved in the initial modification of xenobiotics. frontiersin.orgnih.gov Isothiocyanates can inhibit the activity of certain CYP450 isoforms. For instance, allyl isothiocyanate has been found to reduce the catalytic activity and expression of CYP2C9. nih.gov Phenethyl isothiocyanate (PEITC) has demonstrated inhibitory effects on several CYP isoforms including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, and CYP2E1. nih.gov This inhibition can alter the metabolism of various drugs and procarcinogens. frontiersin.orgnih.govnih.gov

Phase II Enzymes: These enzymes conjugate the modified xenobiotics, increasing their water solubility and facilitating their excretion. frontiersin.org Isothiocyanates are potent inducers of Phase II enzymes. shermantree.itnih.gov This induction is a crucial aspect of their chemopreventive effects. frontiersin.orgshermantree.it The induction of enzymes like NAD(P)H:quinone oxidoreductase (NQO1) and glutathione S-transferases (GSTs) enhances the detoxification of reactive electrophiles. nih.govshermantree.it Studies have shown that various isothiocyanates increase the activity of QR and GST in different tissues. nih.gov

The table below summarizes the effects of isothiocyanates on detoxification enzymes based on available research.

| Enzyme Family | Specific Enzyme(s) | Effect of Isothiocyanates | Reference(s) |

| Phase I | Cytochrome P450 (CYP) | Inhibition of various isoforms (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2E1) | nih.govnih.gov |

| Phase II | NAD(P)H:quinone oxidoreductase (NQO1), Glutathione S-transferases (GSTs), Heme oxygenase 1 (HO-1) | Induction of expression and activity | nih.govshermantree.itnih.gov |

A primary mechanism through which this compound exerts its antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govnih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.comfrontiersin.org

Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Electrophilic compounds like this compound can react with critical cysteine residues on Keap1. nih.gov This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. nih.gov

Once in the nucleus, Nrf2 binds to the ARE in the promoter region of its target genes, initiating their transcription. nih.govmdpi.com This leads to an increased expression of several cytoprotective proteins, including:

Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. nih.govnih.govfrontiersin.org

NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones. nih.govnih.govfrontiersin.org

Glutathione S-transferases (GSTs): A family of enzymes involved in the conjugation of xenobiotics. nih.govfrontiersin.org

γ-glutamylcysteine synthetase (GCS): The rate-limiting enzyme in glutathione synthesis. mdpi.com

The activation of the Nrf2/ARE pathway enhances the cell's capacity to counteract oxidative stress and detoxify harmful substances. nih.govmdpi.commdpi.com

Beyond its effects on detoxification enzymes, this compound and related compounds have been shown to inhibit other specific enzymes.

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase responsible for the degradation of fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA), which has anti-inflammatory and analgesic properties. nih.govescholarship.orgresearchgate.net Inhibition of NAAA leads to increased levels of PEA, thus potentiating its beneficial effects. nih.govescholarship.org Certain pyrrolidine (B122466) amide derivatives, including one with a 4-phenylcinnamoyl group, have been identified as potent and reversible inhibitors of NAAA. nih.gov Isothiocyanates have also been designed as selective inhibitors of NAAA. consensus.app

Cytochrome P450 (CYP450): As previously mentioned, isothiocyanates can inhibit various CYP450 isoforms. nih.govnih.gov For example, phenethyl isothiocyanate (PEITC) acts as a competitive inhibitor of CYP1A2 and CYP2A6, and a noncompetitive inhibitor of CYP2B6, CYP2C9, CYP2C19, and CYP2E1. nih.gov This inhibition can have significant implications for drug metabolism and the bioactivation of carcinogens. nih.govnih.gov

Apoptotic Signaling Pathways

This compound and other isothiocyanates can induce apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways. nih.govfrontiersin.orgnih.gov This is a key mechanism underlying their potential anticancer effects.

The intrinsic or mitochondrial pathway of apoptosis is a major target of isothiocyanates. nih.govwjgnet.comwaocp.org This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govwjgnet.com

Isothiocyanates can modulate the balance of these proteins to favor apoptosis. nih.govwjgnet.com Research has shown that isothiocyanates can:

Decrease the expression of anti-apoptotic proteins: Studies have reported a downregulation of Bcl-2 and Bcl-xL in response to isothiocyanate treatment. waocp.orge-century.us

Increase the expression of pro-apoptotic proteins: An upregulation of Bax has been observed. wjgnet.come-century.usresearchgate.net

Induce mitochondrial translocation of pro-apoptotic proteins: Isothiocyanates can cause Bak to move to the mitochondria. nih.gov

Disrupt protein-protein interactions: They can interfere with the association of Bcl-xL with both Bak and Bax in the mitochondrial membrane. nih.gov

These changes lead to increased mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytosol. nih.gove-century.us Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.govwjgnet.comwaocp.org

The table below details the effects of isothiocyanates on key proteins of the mitochondrial apoptotic pathway.

| Protein | Family | Function | Effect of Isothiocyanates | Reference(s) |

| Bcl-2 | Anti-apoptotic | Inhibits apoptosis | Decreased expression | waocp.orge-century.us |

| Bcl-xL | Anti-apoptotic | Inhibits apoptosis | Decreased expression/disrupted association with Bak/Bax | nih.govwaocp.org |

| Bax | Pro-apoptotic | Promotes apoptosis | Increased expression/disrupted association with Bcl-xL | nih.govwjgnet.come-century.usresearchgate.net |

| Bak | Pro-apoptotic | Promotes apoptosis | Mitochondrial translocation/disrupted association with Bcl-xL | nih.gov |

| Cytochrome c | Pro-apoptotic | Activates caspase cascade | Release from mitochondria | nih.gove-century.us |

p53 Pathway Modulation

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. mdpi.complos.org Its inactivation is a common event in the development and progression of many cancers. glowm.com The p53 pathway is a key target for many natural compounds, including isothiocyanates.

Phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate, has been shown to induce apoptosis through a p53-dependent mechanism. nih.gov Studies have demonstrated that PEITC can lead to an increase in p53 protein expression and its transcriptional activity. This activation of p53 is crucial for the apoptotic effects of PEITC, as cells lacking functional p53 are resistant to PEITC-induced apoptosis. nih.gov The activation of the p53 pathway by alcohol-induced DNA damage, for instance, leads to cell cycle arrest. plos.org In response to DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize p53, allowing it to transactivate target genes like p21, leading to cell cycle arrest, and Bax, promoting apoptosis. mdpi.complos.org

While direct evidence for this compound's effect on the p53 pathway is not yet available, the established role of other isothiocyanates like PEITC in activating this crucial tumor suppressor pathway suggests a potential area for future investigation into the bioactivity of this compound.

Cell Cycle Regulatory Mechanisms (e.g., Cdc2, Cyclin B1, Wee1, Chk1)

The cell cycle is a tightly regulated process involving a complex interplay of cyclins and cyclin-dependent kinases (CDKs). The transition from the G2 phase to the M (mitosis) phase is primarily controlled by the Cdc2 (also known as CDK1)/Cyclin B1 complex. nih.gov The activity of this complex is negatively regulated by the Wee1 kinase, which phosphorylates and inactivates Cdc2. nih.govnih.gov The checkpoint kinase 1 (Chk1) can also play a role in regulating Wee1 activity. nih.gov

Research on various isothiocyanates has demonstrated their ability to induce cell cycle arrest, often at the G2/M phase. For instance, sulforaphane (B1684495) has been shown to cause G2/M arrest in cervical cancer cells by downregulating Cyclin B1 expression, without affecting Cdc2 levels. semanticscholar.org Similarly, benzyl (B1604629) isothiocyanate (BITC) treatment in human leukemia cells led to S phase arrest and a significant downregulation of Cyclin A and Cdk1. mdpi.com Another synthetic isothiocyanate, E-4IB, was found to delay cell cycle progression associated with the phosphorylation of CDC25C, a phosphatase that activates the Cdc2/Cyclin B1 complex. nih.gov

While direct studies on this compound's impact on these specific cell cycle regulators are lacking, research on a structurally related compound, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), has shown that it can induce G2/M cell cycle arrest in human ovarian cancer cells. nih.gov This arrest was accompanied by a decrease in the expression of both Cyclin B1 and CDK1. nih.gov These findings on a cinnamoyl derivative suggest that this compound might also exert its effects through the modulation of key cell cycle regulatory proteins.

| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Targets | Reference |

| Sulforaphane | Cervical Cancer Cells | G2/M Arrest | Downregulation of Cyclin B1 | semanticscholar.org |

| Benzyl isothiocyanate (BITC) | Human Leukemia Cells | S Phase Arrest | Downregulation of Cyclin A and Cdk1 | mdpi.com |

| E-4IB (synthetic isothiocyanate) | Human Promyelocytic Leukemia HL60 Cells | Delayed Cell Cycle Transition | Phosphorylation of CDC25C | nih.gov |

| 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) | Human Ovarian Cancer Cells (OVCAR-3) | G2/M Arrest | Downregulation of Cyclin B1 and CDK1 | nih.gov |

Anti-Metastatic Mechanisms (e.g., MMP and TIMP Regulation)

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality and is a complex process involving the degradation of the extracellular matrix (ECM). ej-med.org Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are key enzymes in this process, while their activity is inhibited by tissue inhibitors of metalloproteinases (TIMPs). mdpi.comnih.gov

Several isothiocyanates have demonstrated anti-metastatic properties by modulating the activity of MMPs and TIMPs. Studies have shown that isothiocyanates like benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (SFN) can suppress the invasion and metastasis of tumor cells by inhibiting the expression and activity of MMP-9. nih.gov This inhibition is often linked to the suppression of signaling pathways such as NF-κB and AP-1. nih.gov For example, a study on cryptotanshinone (B1669641) (CPT) showed it could inhibit the invasion of colorectal cancer cells by reducing the protein levels of MMP-2 and MMP-9, while increasing the levels of TIMP-1 and TIMP-2. mdpi.com

Although direct research on the anti-metastatic mechanisms of this compound is not available, the consistent findings with other isothiocyanates suggest that it may also possess the ability to interfere with metastatic processes by regulating the balance between MMPs and TIMPs.

| Compound Class/Compound | Cancer Model | Effect on MMPs/TIMPs | Reference |

| Isothiocyanates (BITC, PEITC, SFN) | Various Cancer Cell Lines | Suppression of MMP-9 activity and expression | nih.gov |

| Cryptotanshinone (CPT) | Colorectal Cancer Cells | Inhibition of MMP-2 and MMP-9; Increase in TIMP-1 and TIMP-2 | mdpi.com |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Potency

The biological potency of cinnamoyl isothiocyanate derivatives can be significantly modulated by the introduction of various substituents on the cinnamoyl moiety. The type, position, and number of these substituents play a crucial role in determining the compound's efficacy.

The introduction of different groups on the aromatic ring of the cinnamoyl structure can lead to varied biological responses. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), has been shown to enhance antimicrobial and antitumor activities. preprints.org Conversely, the incorporation of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) can also positively influence biological activity, suggesting that the electronic properties of the substituents are a key determinant of potency. preprints.org Specifically, a derivative with both 3-NO₂ and 4-Cl substituents demonstrated superior antitumor activity compared to derivatives with only a single substituent (3-NO₂ or 4-Cl), indicating that the number and position of substituents significantly impact the biological effect. preprints.org

In the context of other heterocyclic systems derived from this compound, the nature of substituents also dictates the biological outcome. For example, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, compounds with dichlorophenylamino groups at the 4-position and a cinnamoyl group at the 6-position exhibited potent cytotoxic activities against various cancer cell lines. nih.gov The specific substitution pattern on the phenylamino (B1219803) ring was critical, with the 3,5-dichlorophenyl derivative showing exceptional potency. nih.gov

Furthermore, studies on 3-substituted 4-hydroxycoumarin (B602359) derivatives, which can incorporate a cinnamoyl moiety, have revealed that substituents on the cinnamoyl benzene (B151609) ring affect their spectral and, by extension, potential biological properties. srce.hr Electron-donating groups like dimethylamino and acetamido groups led to a bathochromic shift in absorption and emission spectra, which can be indicative of altered interactions with biological targets. srce.hr

The following table summarizes the influence of various substituents on the biological potency of this compound and its derivatives based on available research findings.

| Parent Structure/Derivative | Substituent(s) | Effect on Biological Potency | Reference |

| This compound Derivative | Electron-donating groups (e.g., -OH, -OCH₃) | Enhanced antimicrobial and antitumor activity | preprints.org |

| This compound Derivative | Electron-withdrawing groups (e.g., -NO₂, -Cl) | Enhanced antitumor activity | preprints.org |

| Thieno[2,3-d]pyrimidine | 4-((3,5-dichlorophenyl)amino) and 6-cinnamoyl | Potent cytotoxic activity against cancer cell lines | nih.gov |

| 4-Hydroxycoumarin | Dimethylamino and acetamido groups on cinnamoyl moiety | Bathochromic shift in spectra, indicating potential for altered biological interactions | srce.hr |

Correlation between Chemical Structure and Antimicrobial Effectiveness

The antimicrobial effectiveness of isothiocyanates (ITCs), including those with a cinnamoyl structure, is strongly linked to their chemical architecture. nih.gov The core isothiocyanate group (-N=C=S) is a key pharmacophore responsible for the antimicrobial action, but the nature of the side chain (the 'R' group) significantly influences the spectrum and potency of this activity.